3-Methyl-1,5-pentanediol
Overview
Description
3-Methyl-1,5-pentanediol, also known as 1,5-dihydroxy-3-methylpentane, is an organic compound with the molecular formula C6H14O2. It is a colorless liquid characterized by its hydroxyl functional groups. This compound is used in various industries due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known to interact with various amines in the presence of an iridium catalyst .
Mode of Action
3-Methyl-1,5-pentanediol reacts with various amines in the presence of an iridium catalyst to synthesize enantioenriched saturated aza-heterocycles . It also participates in the bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides to produce polyesters containing carbon-carbon double bonds .
Biochemical Pathways
Its involvement in the synthesis of enantioenriched saturated aza-heterocycles and polyesters suggests that it may influence amino acid metabolism and polymer synthesis pathways .
Pharmacokinetics
Its low viscosity suggests that it may have good bioavailability .
Result of Action
Its role in the synthesis of enantioenriched saturated aza-heterocycles and polyesters suggests that it may influence the structure and function of proteins and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion and inhalation . The compound’s action may also be influenced by the presence of other chemicals, such as amines and iridium catalysts .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a reactant to synthesize enantioenriched saturated aza-heterocycles by reacting with various amines in the presence of an iridium catalyst . It can also be used to create polyesters containing carbon-carbon double bonds via bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides .
Molecular Mechanism
It is known that this compound can interact with various biomolecules during the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1,5-pentanediol can be synthesized by hydrogenating 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst. The hydrogenation is carried out in the presence of a basic compound to suppress the generation of by-products .
Industrial Production Methods: The industrial production of this compound involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran using a hydrogenation catalyst. This method ensures high-purity production by effectively suppressing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,5-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted compounds
Scientific Research Applications
3-Methyl-1,5-pentanediol is used in various scientific research applications, including:
Comparison with Similar Compounds
- 1,5-Pentanediol
- 2-Methyl-1,3-propanediol
- 1,6-Hexanediol
- 2,2-Dimethyl-1,3-propanediol
Comparison: 3-Methyl-1,5-pentanediol is unique due to its specific molecular structure, which includes a methyl group attached to the pentane backbone. This structural difference imparts distinct chemical properties, making it suitable for specific applications in the polymer industry and scientific research .
Properties
IUPAC Name |
3-methylpentane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFJDZNJHVPHPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063483 | |
Record name | 3-Methyl-1,5-pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,5-Pentanediol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4457-71-0 | |
Record name | 3-Methyl-1,5-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4457-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydroxy-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1,5-pentanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Pentanediol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1,5-pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-DIHYDROXY-3-METHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88495M4HNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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